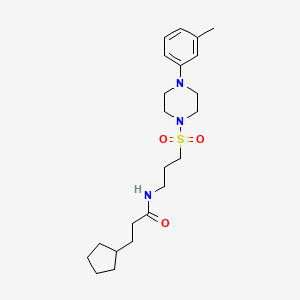![molecular formula C12H7F3N2O B3004691 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile CAS No. 439094-22-1](/img/structure/B3004691.png)
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C12H7F3N2O and its molecular weight is 252.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Mechanistic Investigation
- The crystal structure of a derivative of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile was determined using X-ray crystallography, providing insights into its chemical behavior and potential applications in materials science and chemistry (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Biological Activities
- Novel 2-arylpyrrole derivatives, including ones related to this compound, were synthesized and demonstrated significant insecticidal and acaricidal activities. This suggests their potential as agricultural chemicals (Liu et al., 2012).
- Pyrrolo[2,3-b]pyridine scaffolds, similar to the target compound, were created and showed promise for biological applications due to their unique structural properties (Sroor, 2019).
Corrosion Inhibition
- Derivatives of this compound exhibited effective corrosion inhibition properties for mild steel, pointing to their potential use in materials science and engineering (Verma et al., 2015).
Antioxidant Properties
- Some derivatives were identified with significant antioxidant effects, indicating their potential use in pharmaceuticals and health sciences (Savegnago et al., 2016).
Synthesis Methods
- Innovative synthesis methods for related pyrrole derivatives have been developed, contributing to the field of organic chemistry and pharmaceutical manufacturing (Trofimov et al., 2009).
Anti-Bacterial Activity
- Derivatives of the compound demonstrated anti-bacterial activity, which could be significant for developing new antibiotics or antiseptics (Rostamizadeh et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, such as lipid metabolism .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and are metabolized in the body .
Result of Action
Related compounds have been shown to have various effects, such as protecting the integrity of the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile . These factors can include temperature, pH, and the presence of other substances in the environment.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)18-11-5-3-9(4-6-11)17-7-1-2-10(17)8-16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRZLTYRWBWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B3004608.png)
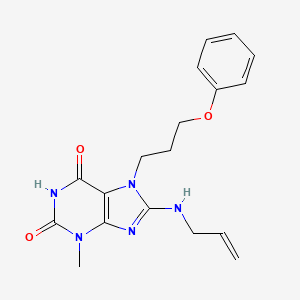
![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)
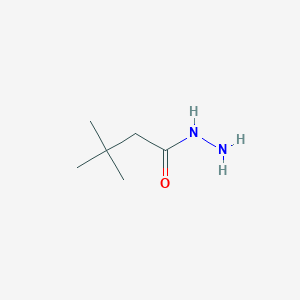
![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-naphthamide](/img/structure/B3004613.png)
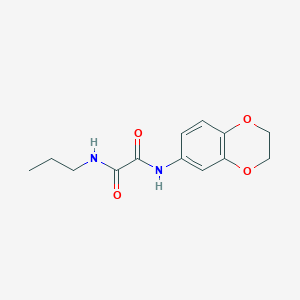
![3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3004617.png)
![trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid](/img/structure/B3004619.png)
![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)
![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)
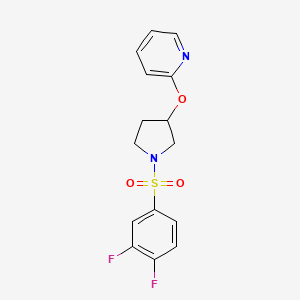
![N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3004628.png)
